2-(Piperidin-4-ylidene)ethan-1-ol
Description
2-(Piperidin-4-ylidene)ethan-1-ol is a piperidine derivative featuring a conjugated double bond at the 4-position of the piperidine ring (denoted by "ylidene") and a hydroxyl-containing ethyl chain.
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-piperidin-4-ylideneethanol |
InChI |
InChI=1S/C7H13NO/c9-6-3-7-1-4-8-5-2-7/h3,8-9H,1-2,4-6H2 |
InChI Key |
SMGCRQWNSNABKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1=CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperidine-Ethanol Derivatives
Structural and Functional Analysis
Backbone Rigidity vs. Flexibility
- Similar ylidene-containing acetamides in exhibit activity in kinase inhibition, suggesting analogous applications .
- Piperidine-2-ethanol: A fully saturated piperidine ring offers flexibility, likely favoring solubility but reducing target selectivity compared to the ylidene derivative .
Polarity and Solubility
- 2-[(Piperidin-4-yl)amino]ethan-1-ol: The amino group increases polarity and hydrogen-bonding capacity, making it suitable for aqueous-phase reactions or metal chelation .
- 2-(Piperidin-4-yloxy)ethan-1-ol : The ether linkage balances hydrophilicity and lipophilicity, useful in prodrug formulations .
Steric and Electronic Effects
- 2-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol : The isopropyl group introduces steric hindrance, which may slow metabolism or improve membrane permeability in drug design .
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